molecular formula C10H8F4O B13586198 1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one

1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B13586198
M. Wt: 220.16 g/mol
InChI Key: CKUCHIMWRJIMAI-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H8F4O. This compound is characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety. The compound is known for its significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-(trifluoromethyl)benzene and acetone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as a Lewis acid to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. .

Comparison with Similar Compounds

1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one can be compared with other similar compounds:

Properties

Molecular Formula

C10H8F4O

Molecular Weight

220.16 g/mol

IUPAC Name

1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8F4O/c1-6(15)2-7-3-8(10(12,13)14)5-9(11)4-7/h3-5H,2H2,1H3

InChI Key

CKUCHIMWRJIMAI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC(=C1)F)C(F)(F)F

Origin of Product

United States

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